An In-depth Technical Guide to Clusiacitran A: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to Clusiacitran A: Chemical Structure and Physicochemical Properties
A Note to the Reader:
This guide is intended to provide a comprehensive overview of the chemical structure and physical properties of clusiacitran A. However, a primary scientific publication detailing the initial isolation, characterization, and comprehensive spectral analysis of pure clusiacitran A could not be located in the available scientific literature. While its chemical structure has been determined as part of a co-crystal, specific physical and spectral data for the isolated compound remain largely unreported. This guide, therefore, synthesizes the currently available information and provides a framework for the type of data that would be included in a complete technical whitepaper.
Introduction: The Emergence of a Novel Benzophenone
Clusiacitran A is a naturally occurring polycyclic polyprenylated benzophenone. Its intricate tetracyclic skeleton, featuring a bicyclo[3.3.1]nonane core, places it within a fascinating and biologically significant class of natural products. Compounds of this nature are predominantly found in the plant genera Garcinia and Clusia, which are renowned for producing a rich diversity of bioactive secondary metabolites. The structural complexity and potential for diverse biological activities make clusiacitran A a molecule of significant interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure Elucidation
The definitive chemical structure of clusiacitran A was established through X-ray crystallography of a co-crystal containing clusiacitran A, clusiacitran B, and their fluorinated analogs.
Systematic Name: (9-hydroxy-1,5,5-trimethyl-6,15-dioxatetracyclo[9.3.1.04,13.07,12]pentadeca-7,9,11-trien-8-yl)(phenyl)methanone[1]
Key Structural Features:
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Benzophenone Core: The molecule is built upon a benzophenone framework, a diaryl ketone that serves as a common scaffold in many natural products.
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Modified Geranyl Moiety: A C10 geranyl isoprenoid unit undergoes significant cyclization to form the complex tetracyclic ring system.
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Tetracyclic System: The core structure is a rigid and sterically demanding tetracyclo[9.3.1.04,13.07,12]pentadecane ring system. This feature is crucial for its three-dimensional conformation and likely plays a significant role in its biological interactions.
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Hydroxyl Group: A phenolic hydroxyl group is present on the aromatic ring of the tetracyclic system, which can participate in hydrogen bonding and may be critical for its biological activity.
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Chirality: The molecule possesses multiple stereocenters, leading to a specific three-dimensional arrangement that is essential for its biological function. The absolute stereochemistry would typically be determined by a combination of spectroscopic techniques and X-ray crystallography.
Caption: Key structural components of clusiacitran A.
Physical Properties
| Property | Expected Value/Information | Significance |
| Molecular Formula | C₂₈H₂₈O₅ | Determined from mass spectrometry and elemental analysis. |
| Molecular Weight | 444.52 g/mol | Calculated from the molecular formula. |
| Appearance | Crystalline solid (predicted) | The appearance provides a preliminary indication of purity. |
| Melting Point | To be determined | A sharp melting point is an indicator of high purity. |
| Solubility | To be determined in various solvents (e.g., water, methanol, chloroform, DMSO) | Crucial for designing biological assays and for purification and formulation. |
| Optical Rotation | To be determined | Confirms the chiral nature of the molecule and is a key parameter for stereochemical purity. |
Spectral Data
Spectroscopic analysis is fundamental to the structural elucidation and characterization of natural products. The following is a projection of the types of spectral data that would be essential for the complete characterization of clusiacitran A.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Would provide information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for aromatic protons, methyl groups, and protons within the tetracyclic system.
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¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization (sp³, sp², sp). The chemical shifts would be indicative of the different functional groups present.
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2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for assembling the molecular structure by establishing proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) correlations.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms the molecular formula. Fragmentation patterns observed in MS/MS experiments could provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in clusiacitran A. Expected key peaks would include:
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A broad band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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A strong absorption around 1650 cm⁻¹ due to the C=O stretching of the benzophenone ketone.
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Absorptions in the 1450-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic rings.
Experimental Protocols
The following sections outline the general methodologies that would be employed for the isolation and characterization of clusiacitran A.
Isolation of Clusiacitran A
Caption: A general workflow for the isolation of clusiacitran A.
Step-by-Step Methodology:
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Plant Material Collection and Preparation: The appropriate plant part (e.g., leaves, stem bark, or fruit) from a Garcinia or Clusia species would be collected, dried, and ground into a fine powder.
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Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This process separates compounds based on their general polarity.
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Preliminary Fractionation: The crude extracts would be fractionated using techniques like column chromatography over silica gel or Sephadex LH-20. Fractions would be collected and monitored by thin-layer chromatography (TLC).
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Purification: Fractions containing the compound of interest would be further purified using preparative high-performance liquid chromatography (HPLC) to yield pure clusiacitran A.
Characterization of Clusiacitran A
Caption: Workflow for the characterization of isolated clusiacitran A.
Step-by-Step Methodology:
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Spectroscopic Analysis: The purified compound would be subjected to a full suite of spectroscopic analyses as described in Section 4.
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Determination of Physical Properties: The melting point would be determined using a melting point apparatus. Optical rotation would be measured using a polarimeter.
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Structural Confirmation: The collective data from all spectroscopic and physical measurements would be used to confirm the structure of clusiacitran A and establish its stereochemistry.
Potential Biological Significance
While specific biological activity data for clusiacitran A is not yet published, compounds from the Clusia and Garcinia genera are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. The unique and complex structure of clusiacitran A makes it a compelling candidate for future biological screening to explore its therapeutic potential.
Conclusion
Clusiacitran A represents a structurally intriguing natural product with a complex tetracyclic framework. While its chemical structure has been elucidated, a comprehensive characterization of its physical and spectral properties remains to be reported in the scientific literature. Further research involving the isolation of pure clusiacitran A is necessary to fully characterize this molecule and to explore its potential biological activities. This guide provides a roadmap for the experimental work required to achieve these goals and unlock the full scientific potential of this novel benzophenone.
References
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A cocrystal of clusiacitran A, clusiacitran B, fluorinated clusiacitran A and fluorinated clusiacitran B (0.45:0.45:0.05:0.05). ResearchGate. [Link]
